molecular formula C9H10N4O B7778792 2-(1H-1,2,3-Benzotriazol-1-yl)propanamide CAS No. 115054-71-2

2-(1H-1,2,3-Benzotriazol-1-yl)propanamide

Cat. No.: B7778792
CAS No.: 115054-71-2
M. Wt: 190.20 g/mol
InChI Key: ACNUXHCSCYARSE-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)propanamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The compound’s structure features a benzotriazole ring attached to a propanamide group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)propanamide typically involves the reaction of benzotriazole with a suitable propanamide precursor. One common method involves the use of 1H-benzotriazole and 3-chloropropanamide under basic conditions to facilitate nucleophilic substitution. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials like polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole ring can form π-π stacking interactions and hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This compound can also penetrate cell membranes, allowing it to exert its effects intracellularly.

Comparison with Similar Compounds

Similar Compounds

    HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Commonly used in peptide synthesis as a coupling reagent.

    TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate): Similar to HBTU, used in peptide synthesis.

    1-Hydroxybenzotriazole (HOBt): Used as an additive in peptide coupling reactions to prevent racemization.

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)propanamide is unique due to its specific structural features that allow it to participate in a variety of chemical reactions and its potential applications in multiple fields. Its ability to form stable complexes with metals and its role as a versatile synthetic intermediate make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-(benzotriazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6(9(10)14)13-8-5-3-2-4-7(8)11-12-13/h2-6H,1H3,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNUXHCSCYARSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875795
Record name 1H-BENZOTRIAZOLE-1-ACETAMIDE, ?-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115054-71-2
Record name 1H-BENZOTRIAZOLE-1-ACETAMIDE, ?-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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